molecular formula C9H14ClNO2S B6607767 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride CAS No. 2839157-26-3

4-(methanesulfonylmethyl)-N-methylaniline hydrochloride

Cat. No.: B6607767
CAS No.: 2839157-26-3
M. Wt: 235.73 g/mol
InChI Key: IISWNLBNFCAROC-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride (CAS: 1263378-01-3) is a hydrochloride salt of a substituted aniline derivative. Its structure comprises a benzene ring with a methanesulfonylmethyl (-CH₂SO₂CH₃) group at the para position and an N-methylamine (-NHCH₃) substituent, protonated as a hydrochloride salt . The molecular formula is C₈H₁₂ClNO₂S (MW: 221.7 g/mol). This compound is hygroscopic and typically appears as a white crystalline solid. Its applications span pharmaceutical intermediates and organic synthesis, where the sulfonyl group enhances polarity and influences reactivity .

Properties

IUPAC Name

N-methyl-4-(methylsulfonylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-10-9-5-3-8(4-6-9)7-13(2,11)12;/h3-6,10H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWNLBNFCAROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CS(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride typically involves the reaction of N-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride with key analogs, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Melting Point (°C) Solubility (Water) Key Applications/Properties Reference
4-(Methanesulfonylmethyl)-N-methylaniline HCl -CH₂SO₂CH₃ (para), -NHCH₃·HCl C₈H₁₂ClNO₂S Not reported Moderate (hygroscopic) Pharmaceutical synthesis, polar intermediate
4-(Methylsulfonyl)aniline hydrochloride -SO₂CH₃ (para), -NH₂·HCl C₇H₁₀ClNO₂S Not reported High Precursor for sulfonamide drugs
N-Methylaniline hydrochloride -NHCH₃·HCl (no sulfonyl) C₇H₁₀ClN Not reported 0.26 g/g Dye synthesis, polymer precursors
4-Methoxyanilinium chloride -OCH₃ (para), -NH₃⁺Cl⁻ C₇H₁₀ClNO Not reported High Dielectric materials, organic hybrids
4-(Difluoromethoxy)-N-methylaniline -OCHF₂ (para), -NHCH₃ C₈H₉F₂NO Not reported Low (lipophilic) Fluorinated drug candidates
Key Observations:

Electronic Effects :

  • The methanesulfonylmethyl group (-CH₂SO₂CH₃) in the target compound introduces strong electron-withdrawing effects, stabilizing the aromatic ring and increasing acidity compared to electron-donating groups like -OCH₃ in 4-methoxyanilinium chloride .
  • N-Methylaniline hydrochloride lacks a sulfonyl group, making it less polar and more lipophilic, which impacts its solubility and reactivity in nucleophilic substitutions .

Pharmaceutical Relevance :

  • Sulfonyl-containing analogs (e.g., 4-(methylsulfonyl)aniline HCl) are precursors for sulfonamide antibiotics, while the target compound’s methylene spacer (-CH₂-) may enhance metabolic stability compared to direct sulfonyl attachment .
  • Fluorinated derivatives like 4-(difluoromethoxy)-N-methylaniline exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and resistance to oxidative metabolism .

Thermal and Solubility Properties

  • Thermal Stability: The sulfonyl group in the target compound likely enhances thermal stability compared to N-methylaniline hydrochloride, similar to how poly(N-methylaniline) degrades at higher temperatures than its non-sulfonated analogs .
  • Solubility : While N-methylaniline hydrochloride dissolves 0.26 g/g in water, the target compound’s hygroscopic nature suggests higher water affinity, though exact solubility data require experimental validation .

Research Findings and Industrial Relevance

  • Synthetic Routes : The target compound is synthesized via sulfonylation of N-methylaniline derivatives, as seen in analogous methods for 4-toluenesulfonyl chloride reactions .
  • Biological Activity: Sulfonyl groups are critical in antimicrobial and anticancer agents.

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